Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 568.64 g/mol. This compound is classified primarily as a thiazole derivative, which is notable for its diverse applications in medicinal chemistry and material science.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BLD Pharm, which provide it for research purposes. It falls under the broader classification of heterocyclic compounds due to the presence of a thiazole ring and is further categorized as a pyrrole derivative due to the structural characteristics of its molecular framework.
The synthesis of Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multiple steps, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly employed to monitor progress and confirm product identity.
The molecular structure of Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate features several functional groups that contribute to its chemical properties. Key structural elements include:
The compound's structural data can be represented by its SMILES notation: CCOC(=O)c1sc(nc1C)N1C(C(C(=O)c2ccc(OCc3ccccc3)cc2C)=C(O)C1=O)
. This notation encapsulates the connectivity of atoms within the molecule.
Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are often facilitated by catalysts or specific reagents that enhance reactivity while maintaining selectivity for desired products.
The mechanism of action for Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate largely depends on its interactions with biological molecules. It may function through:
Research into similar compounds suggests that thiazole derivatives often exhibit anti-inflammatory and anticancer activities, indicating potential therapeutic applications .
Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is typically characterized by:
Key chemical properties include:
Relevant data on boiling points or melting points were not provided in the sources reviewed .
This compound has potential applications in various fields:
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: